Isokaempferide (Kaempferol 3-methyl ether) is a naturally occurring O-methylated flavonol characterized by a methoxy substitution at the C-3 position of the flavonoid backbone . This specific structural modification alters its lipophilicity (log P ~1.94) and hydrogen-bonding profile compared to its unmethylated analog, kaempferol[1]. In procurement and assay design, Isokaempferide is primarily sourced as a high-purity phytochemical reference standard for LC-MS/MS metabolomics, and as a specialized screening ligand for neurodegenerative and hepatoprotective targets . Its distinct physicochemical properties make it a critical baseline material for structure-activity relationship (SAR) studies evaluating the impact of C-3 methoxylation on enzyme inhibition and cellular permeability [1].
Substituting Isokaempferide with the more common and less expensive kaempferol fundamentally compromises assay integrity and target specificity [1]. The absence of the C-3 methoxy group in kaempferol drastically reduces its binding affinity and inhibitory potency against specific therapeutic targets, such as β-secretase (BACE-1), where Isokaempferide exhibits over 50-fold greater activity [1]. Furthermore, in analytical workflows, kaempferol cannot serve as a retention time or mass-to-charge (m/z) proxy for Isokaempferide due to a 14 Da mass difference and distinct chromatographic elution profiles[2]. Consequently, utilizing crude flavonoid mixtures or unmethylated analogs leads to inaccurate SAR modeling, failed target engagement in neurological models, and miscalibrated phytochemical quantification [1].
In comparative in vitro assays targeting β-secretase (BACE-1)—a critical enzyme in amyloid-β plaque formation—Isokaempferide demonstrates profound inhibitory superiority over its unmethylated counterpart [1]. Isokaempferide achieved an IC50 of 0.134 µg/mL, whereas kaempferol exhibited a substantially weaker IC50 of 7.189 µg/mL under identical assay conditions [1]. This ~53-fold increase in potency highlights the critical role of the C-3 methoxy group in stabilizing ligand-enzyme complexes within the BACE-1 active site [1].
| Evidence Dimension | BACE-1 Inhibitory Potency (IC50) |
| Target Compound Data | Isokaempferide: 0.134 ± 0.003 µg/mL |
| Comparator Or Baseline | Kaempferol: 7.189 ± 0.237 µg/mL |
| Quantified Difference | ~53.6-fold higher inhibitory potency for Isokaempferide |
| Conditions | In vitro β-secretase enzyme inhibition assay |
For researchers developing BACE-1 inhibitors or screening natural products for Alzheimer's disease models, Isokaempferide provides a highly potent, structurally specific positive control that kaempferol cannot replicate.
Isokaempferide has been quantitatively validated as a potent hepatoprotective agent in primary cultured mouse hepatocytes exposed to D-galactosamine (D-GalN) and tumor necrosis factor-alpha (TNF-alpha) [1]. In these models, Isokaempferide strongly inhibited TNF-alpha-induced cell death with an IC50 value of 22.8 µM [1]. This performance significantly outpaces silibinin, a widely used clinical hepatoprotectant and common assay benchmark, which achieved an IC50 of 39.6 µM [1].
| Evidence Dimension | Inhibition of TNF-alpha-induced cell death (IC50) |
| Target Compound Data | Isokaempferide: 22.8 µM |
| Comparator Or Baseline | Silibinin (Clinical Standard): 39.6 µM |
| Quantified Difference | 1.73-fold higher hepatoprotective potency for Isokaempferide |
| Conditions | Primary cultured mouse hepatocytes treated with D-GalN/TNF-alpha |
Procurement of Isokaempferide is justified for hepatotoxicity screening panels where a highly active, non-standard positive control is required to benchmark novel anti-inflammatory or liver-protective therapeutics.
Computational docking studies evaluating phytochemicals against the SARS-CoV-2 main protease (Mpro) reveal that C-3 methoxylation enhances binding thermodynamics[1]. Isokaempferide demonstrated a binding free energy score of -7.81 kcal/mol, outperforming kaempferol (-7.65 kcal/mol) and significantly exceeding the standard reference ligand (-6.59 kcal/mol) [1]. The methoxy group facilitates distinct interactions with key active site residues (e.g., HIS 41, CYS 145), stabilizing the complex without violating Lipinski's Rule of Five [1].
| Evidence Dimension | Mpro Binding Affinity (Docking Score) |
| Target Compound Data | Isokaempferide: -7.81 kcal/mol |
| Comparator Or Baseline | Kaempferol: -7.65 kcal/mol; Standard Ligand: -6.59 kcal/mol |
| Quantified Difference | 0.16 kcal/mol stronger binding than kaempferol; 1.22 kcal/mol stronger than baseline |
| Conditions | Molecular docking simulation targeting SARS-CoV-2 Mpro active site |
For computational chemists and virologists designing Mpro inhibitors, Isokaempferide serves as a superior structural template and validation ligand compared to the baseline kaempferol scaffold.
In LC-MS/MS and HPLC profiling of complex botanical extracts, Isokaempferide is utilized as a primary reference standard to resolve co-eluting flavonoids [1]. Its molecular weight of 300.26 g/mol and calculated log P of 1.94 ensure distinct retention times and mass fragmentation patterns compared to kaempferol (MW 286.24 g/mol, log P 1.58)[1]. This allows for the precise quantification of O-methylated versus unmethylated flavonol ratios, a critical metric for botanical quality control and chemotaxonomic classification [1].
| Evidence Dimension | Molecular Mass and Lipophilicity (log P) |
| Target Compound Data | Isokaempferide: MW 300.26 g/mol, log P 1.94 |
| Comparator Or Baseline | Kaempferol: MW 286.24 g/mol, log P 1.58 |
| Quantified Difference | +14.02 Da mass shift; +0.36 log P increase |
| Conditions | LC-MS/MS and HPLC analytical workflows |
Analytical laboratories must procure exact Isokaempferide standards to accurately calibrate mass spectrometers and validate the phytochemical composition of commercial extracts, as kaempferol cannot serve as a surrogate.
Utilizing Isokaempferide as a highly potent, structurally specific positive control in high-throughput screening assays targeting β-secretase (BACE-1) for Alzheimer's disease research, where it outperforms unmethylated analogs by over 50-fold [1].
Deploying Isokaempferide as a benchmark compound in primary hepatocyte models to evaluate the efficacy of new drug candidates against TNF-alpha-induced cellular apoptosis, offering superior performance compared to standard silibinin controls [2].
Incorporating Isokaempferide as a primary analytical reference standard (e.g., phyproof® grade) in LC-MS/MS workflows to accurately quantify O-methylated flavonols in commercial botanical extracts, ensuring baseline resolution from kaempferol .
Using the Isokaempferide scaffold in structure-activity relationship (SAR) and molecular dynamics studies to design next-generation inhibitors targeting viral main proteases, leveraging its superior active-site binding thermodynamics [3].
Acute Toxic;Environmental Hazard